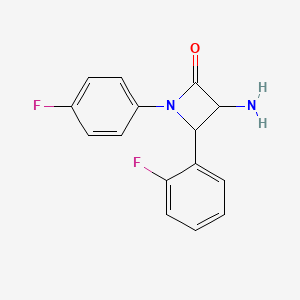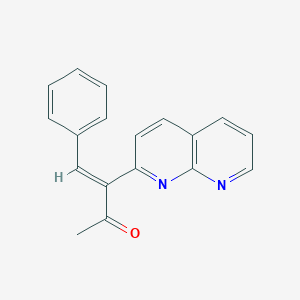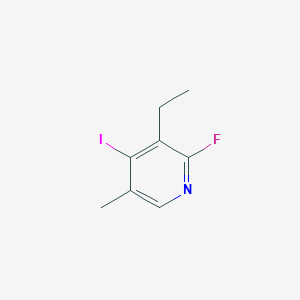
(3-(2-Methoxynaphthalen-1-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-Metoxinaftalen-1-il)fenil)metanol es un compuesto orgánico que presenta un anillo de naftaleno sustituido con un grupo metoxilo y una porción de fenilmetanol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-(2-metoxinaftalen-1-il)fenil)metanol típicamente implica la reacción de 2-metoxinaftaleno con un derivado de fenilmetanol adecuado. Un método común involucra el uso de reacciones de acoplamiento cruzado catalizadas por paladio. Por ejemplo, la 2-bromoanilina se puede hacer reaccionar con 1-etinil-2-metoxinaftaleno en presencia de cloruro de paladio(II) (Pd(PPh3)2Cl2) y yoduro de cobre(I) (CuI) como catalizadores en una mezcla de disolventes de dimetilformamida (DMF) y trietilamina (Et3N) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de (3-(2-metoxinaftalen-1-il)fenil)metanol puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener rendimientos y pureza más altos, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-(2-Metoxinaftalen-1-il)fenil)metanol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo metanol se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar el hidrocarburo correspondiente.
Sustitución: El grupo metoxilo se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas).
Productos principales formados
Oxidación: Formación de (3-(2-metoxinaftalen-1-il)fenil)aldehído o (3-(2-metoxinaftalen-1-il)fenil)ácido carboxílico.
Reducción: Formación de (3-(2-metoxinaftalen-1-il)fenil)metano.
Sustitución: Formación de varios derivados sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
(3-(2-Metoxinaftalen-1-il)fenil)metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de (3-(2-metoxinaftalen-1-il)fenil)metanol involucra su interacción con dianas moleculares y vías específicas. Por ejemplo, puede unirse a enzimas o receptores, modulando su actividad y dando lugar a varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
(2-Metoxinaftaleno): Un compuesto más simple con un núcleo de naftaleno similar, pero que carece de la porción de fenilmetanol.
(3-(2-Hidroxinaftalen-1-il)fenil)metanol: Estructura similar, pero con un grupo hidroxilo en lugar de un grupo metoxilo.
(3-(2-Metoxinaftalen-1-il)fenil)etanol: Estructura similar, pero con un grupo etanol en lugar de un grupo metanol.
Singularidad
(3-(2-Metoxinaftalen-1-il)fenil)metanol es único debido a su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C18H16O2 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
[3-(2-methoxynaphthalen-1-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16O2/c1-20-17-10-9-14-6-2-3-8-16(14)18(17)15-7-4-5-13(11-15)12-19/h2-11,19H,12H2,1H3 |
Clave InChI |
IQFBDWXVJJPBFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


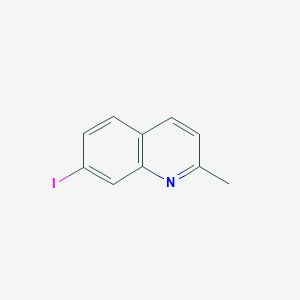

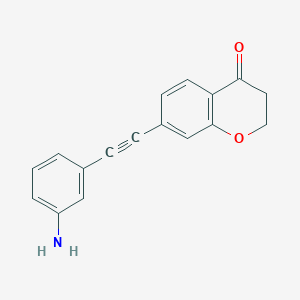



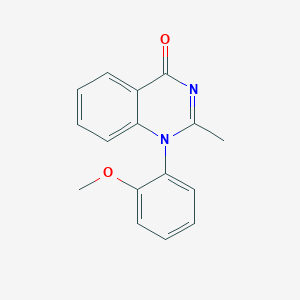



![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
